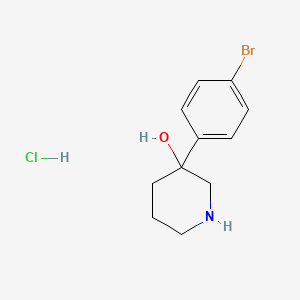
3-(4-Bromophenyl)piperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H15BrClNO and a molecular weight of 292.6 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction is followed by the reduction of the resulting intermediate to obtain the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-Bromophenyl)piperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as iodosylbenzene to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include iodosylbenzene for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromophenyl)piperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Bromophenyl)piperidin-3-ol hydrochloride can be compared with other similar compounds, such as:
4-(3-Bromophenoxy)piperidine hydrochloride: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ether linkage.
4-(3-Bromophenyl)piperidin-4-ol hydrochloride: This compound has a similar structure but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromophenyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPIVXLEUTDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2920476.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)
![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)
![6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2920480.png)
![5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2920481.png)
![6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920482.png)
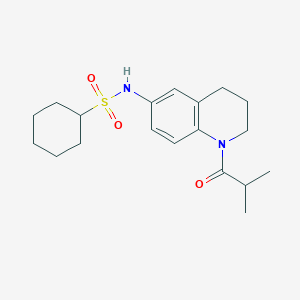
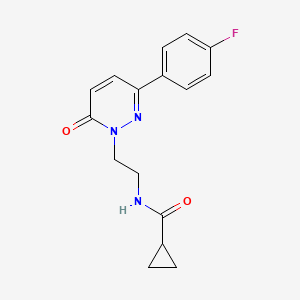

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)
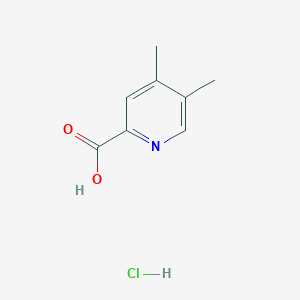
![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)
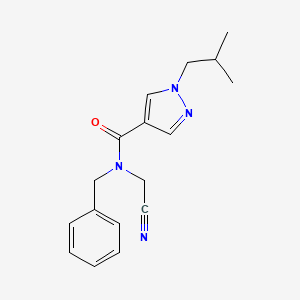
![2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
